molecular formula C23H17Br2ClO3S B120078 CAY10592 CAS No. 685139-10-0

CAY10592

Cat. No.: B120078
CAS No.: 685139-10-0
M. Wt: 568.7 g/mol
InChI Key: NQIYGYDPRBEUAZ-UHFFFAOYSA-N
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Description

CAY10592 (CAS 685139-10-0) is a selective partial agonist for the peroxisome proliferator-activated receptor delta (PPARδ). PPARs are ligand-activated nuclear transcription factors involved in energy homeostasis, insulin sensitivity, and glucose metabolism . This compound has desirable oral pharmacokinetic properties and exhibits potent activity in relevant assays.

Preparation Methods

Synthetic Routes:: The synthetic route for CAY10592 involves the following steps:

    Thioether Formation: A thioether linkage is formed by reacting 3,3-bis(4-bromophenyl)-2-propen-1-yl thiol with 2-chlorophenol.

    Etherification: The resulting thioether intermediate reacts with chloroacetic acid to form the final compound.

Industrial Production:: Information on large-scale industrial production methods for this compound is not widely available. research laboratories can synthesize it using the described synthetic route.

Chemical Reactions Analysis

CAY10592 undergoes various reactions, including:

    Oxidation: It can be oxidized under specific conditions.

    Reduction: Reduction reactions may modify its structure.

    Substitution: Substituents on the aromatic rings can be replaced. Common reagents and conditions depend on the specific reaction type.

Major products formed from these reactions include derivatives of this compound with altered functional groups.

Scientific Research Applications

CAY10592 finds applications in:

    Metabolic Research: Investigating lipid metabolism, insulin sensitivity, and glucose homeostasis.

    Cardiovascular Studies: Assessing its impact on lipoprotein levels and atherosclerosis.

    Drug Development: As a potential therapeutic agent for metabolic disorders.

Mechanism of Action

CAY10592 activates PPARδ, influencing gene expression related to lipid metabolism, energy balance, and inflammation. It modulates pathways involved in lipid utilization and glucose regulation.

Comparison with Similar Compounds

CAY10592 stands out due to its selective PPARδ activity. Similar compounds include GW501516 (PPARδ agonist) and fenofibrate (PPARα agonist), but their mechanisms differ.

Biological Activity

CAY10592, a selective inhibitor of SIRT2, has garnered attention for its potential therapeutic applications, particularly in neurodegenerative diseases such as Parkinson's disease. This compound is characterized by its ability to rescue dopamine neurons from α-synuclein toxicity in both in vitro and in vivo models. Below is a detailed examination of the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.

  • Chemical Formula : C23H13Cl2N3O2
  • Molecular Weight : 434.3 g/mol
  • Purity : ≥98%
  • Stability : Stable for at least 2 years at -20°C

This compound is a crystalline solid that functions effectively as a cell-permeable compound, making it suitable for various biological assays.

This compound acts primarily as an inhibitor of SIRT2 (NAD+-dependent deacetylase), with an IC50 value of 3.5 µM. This inhibition is significant because SIRT2 plays a crucial role in regulating neuronal survival and function. By selectively inhibiting SIRT2, this compound can mitigate the neurotoxic effects associated with α-synuclein aggregation, a hallmark of Parkinson's disease pathology.

Table 1: Mechanistic Insights

MechanismDescription
SIRT2 Inhibition Selectively inhibits SIRT2 activity, reducing neurotoxicity from α-synuclein.
Neuroprotection Rescues dopamine neurons in models of Parkinson's disease.
Cellular Effects Alters acetylation patterns of target proteins involved in neuroprotection.

Pharmacological Profile

This compound has been evaluated for its pharmacokinetic properties and efficacy in various experimental setups:

  • In vitro Studies : Demonstrated significant protective effects against cell death induced by α-synuclein in neuronal cell lines.
  • In vivo Studies : Exhibited neuroprotective effects in mouse models of Parkinson's disease, with improvements in motor function and reduction in neurodegeneration markers.

Table 2: Pharmacokinetic Properties

ParameterValue
Half-life ~4 hours
Bioavailability Moderate
Administration Route Oral

Case Studies and Research Findings

  • Neuroprotection Against α-Synuclein Toxicity
    • A study conducted on primary neuronal cultures showed that this compound significantly reduced cell death caused by α-synuclein aggregates. The compound's ability to inhibit SIRT2 was linked to decreased apoptosis markers (e.g., caspase activation) .
  • Animal Model Efficacy
    • In a mouse model of Parkinson's disease, treatment with this compound resulted in improved locomotor activity compared to untreated controls. Histological analysis revealed reduced dopaminergic neuron loss in the substantia nigra region .
  • Comparative Studies
    • Comparative studies with other SIRT inhibitors indicated that this compound had a more favorable safety profile and targeted action on SIRT2 without significant off-target effects on SIRT1 or SIRT3 .

Properties

IUPAC Name

2-[4-[3,3-bis(4-bromophenyl)prop-2-enylsulfanyl]-2-chlorophenoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17Br2ClO3S/c24-17-5-1-15(2-6-17)20(16-3-7-18(25)8-4-16)11-12-30-19-9-10-22(21(26)13-19)29-14-23(27)28/h1-11,13H,12,14H2,(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQIYGYDPRBEUAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=CCSC2=CC(=C(C=C2)OCC(=O)O)Cl)C3=CC=C(C=C3)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17Br2ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40434769
Record name CAY10592
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40434769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

568.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

685139-10-0
Record name CAY10592
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40434769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

{4-[3,3-Bis-(4-bromo-phenyl)-allylsulfanyl]-2-chloro-phenoxy}-acetic acid methyl ester (350 mg, 0.6 mmol, example 23) was dissolved in ethanol (10 ml). 1N NaOH (3 ml, 3 mmol) was added at room temperature and the reaction mixture was stirred for 18 h at 5° C. after which it was treated with 1N HCl (15 ml) and extracted with dichloromethane (2×20 ml). The combined organic phases were dried and evaporated to give the title compound in 230 mg (68%) yield.
Name
{4-[3,3-Bis-(4-bromo-phenyl)-allylsulfanyl]-2-chloro-phenoxy}-acetic acid methyl ester
Quantity
350 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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